

Technical Monograph: 1-Allyl-1,4-diazepane

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Compound of Interest

Compound Name: 1-Allyl-[1,4]diazepane

CAS No.: 229162-11-2

Cat. No.: B3021734

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CAS Number: 229162-11-2 Synonyms: 1-(2-Propenyl)homopiperazine; 1-Allylhexahydro-1,4-diazepine Molecular Formula: C₈H₁₆N₂ Molecular Weight: 140.23 g/mol

Executive Summary: The Bifunctional Scaffold

In the landscape of modern medicinal chemistry, 1-Allyl-1,4-diazepane (CAS 229162-11-2) represents a high-value "privileged scaffold." Unlike its 6-membered ring analog (piperazine), the 7-membered diazepane ring offers unique conformational flexibility, allowing it to mimic peptide

-turns and adopt distinct spatial orientations in protein binding pockets.

This molecule is defined by its bifunctionality:

- The Secondary Amine (N4): A highly nucleophilic site ready for immediate diversification via amide coupling, reductive amination, or sulfonylation.
- The Allyl Group (N1): A latent functional handle. It serves as a precursor for Ring-Closing Metathesis (RCM) to generate macrocycles, or can be oxidized/reduced to modify solubility and polarity.

This guide details the synthesis, handling, and strategic application of 1-Allyl-1,4-diazepane in drug discovery, specifically for kinase inhibitors, GPCR ligands, and RNA-targeting small molecules.

Chemical Profile & Physical Properties^{[1][2][3][4]}

Property	Specification	Notes
Appearance	Colorless to pale yellow oil	Oxidizes slightly upon air exposure.
Boiling Point	78–80 °C (at 10 mmHg)	Estimated; vacuum distillation recommended.
Density	~0.92 g/mL	Typical for alkyl-diazepanes.
Solubility	DCM, MeOH, DMSO, Water	Highly polar; forms salts with acids.
pKa (Calc)	~9.8 (N4), ~5.5 (N1)	N4 is the primary basic site.
Stability	Hygroscopic, Air-sensitive	Store under Argon/Nitrogen at 2–8°C.

Synthesis & Manufacturing Logic

The Challenge of Mono-Alkylation

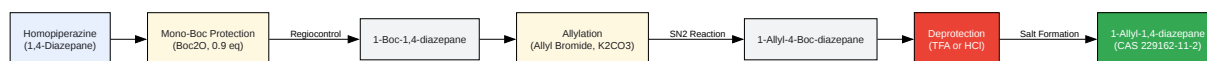
Direct alkylation of homopiperazine (1,4-diazepane) with allyl bromide is statistically difficult, often resulting in a mixture of mono-allyl, bis-allyl, and unreacted starting material. For high-purity applications (GLP/GMP), a Protection-Deprotection Strategy is the authoritative standard.

Recommended Synthetic Route (High Fidelity)

This route ensures regioselectivity and eliminates bis-allyl impurities.

Step 1: Mono-protection React homopiperazine with Boc-anhydride (0.9 eq) to favor the mono-Boc product. **Step 2: N-Alkylation** Alkylate the remaining secondary amine with allyl bromide. **Step 3: Deprotection** Remove the Boc group with TFA/DCM or HCl/Dioxane to release the secondary amine (N4).

Synthetic Pathway Diagram



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Figure 1: Controlled synthesis of 1-Allyl-1,4-diazepane via Boc-protection strategy to avoid bis-alkylation.

Experimental Protocol: Synthesis of 1-Allyl-1,4-diazepane

Objective: Preparation of 10g of 1-Allyl-1,4-diazepane via direct alkylation (optimized for speed in early discovery) with purification logic.

Reagents:

- Homopiperazine (1,4-Diazepane): 20.0 g (Excess to favor mono-substitution)
- Allyl Bromide: 6.0 g (0.25 eq relative to amine)
- Potassium Carbonate (): 10.0 g
- Acetonitrile (ACN): 150 mL

Methodology:

- Setup: In a 500 mL round-bottom flask, dissolve homopiperazine (20.0 g) in ACN (150 mL). Add and cool to 0°C.
- Addition: Add allyl bromide (6.0 g) dropwise over 30 minutes. Crucial: Slow addition prevents localized high concentrations that lead to bis-allylation.

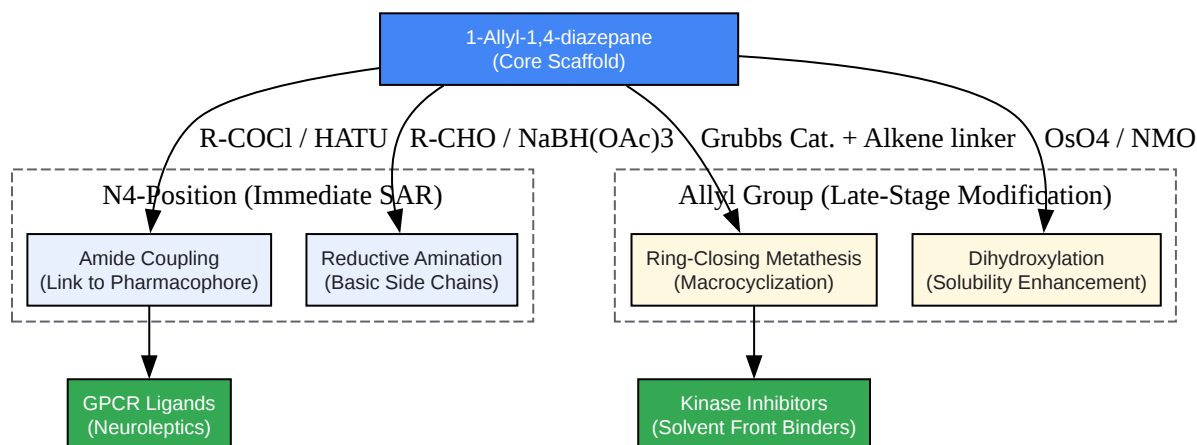
- Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (MeOH/DCM 1:9 with).
- Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification (The "Trick"): The residue contains the product, bis-allyl impurity, and excess homopiperazine.
 - Dissolve residue in water.
 - Extract with DCM (3x). The highly polar homopiperazine stays in the water; the bis-allyl and mono-allyl move to DCM.
 - Refinement: To separate mono vs bis, perform column chromatography on silica gel (Gradient: 100% DCM 10% MeOH/DCM). The bis-allyl elutes first.
- Yield: Expected yield ~60-70% based on allyl bromide.

Strategic Utility in Drug Design

Orthogonal Functionalization

The power of CAS 229162-11-2 lies in its ability to serve as a divergent core. The secondary amine allows for the rapid generation of libraries (SAR exploration), while the allyl group acts as a "structural anchor" that can be modified later to lock conformation or improve metabolic stability.

Application Logic Diagram



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Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the amine and alkene moieties.

Case Studies & Biological Relevance[5]

- Farnesyltransferase Inhibitors: 1,4-diazepane derivatives have been identified as potent inhibitors of farnesyltransferase, an enzyme implicated in cancer signaling (Ras pathway). The diazepane ring positions substituents to interact with the zinc ion in the active site more effectively than rigid piperazines [1].
- RNA-Binding Ligands: The flexibility of the 7-membered ring allows these scaffolds to adapt to the "bulges" in RNA secondary structures. The allyl group is frequently used to tether these cores to intercalators [2].

Safety & Handling (SDS Summary)

- Hazards: Corrosive (Skin Corr.[1] 1B), Flammable Liquid (Cat 3).
- PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle only in a fume hood.
- Storage: Store under inert atmosphere (Argon). The allylic amine is prone to oxidation (N-oxide formation) over time.

- Spill: Neutralize with weak acid (citric acid) before disposal.

References

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